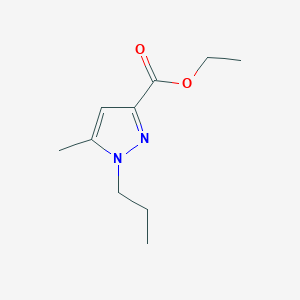

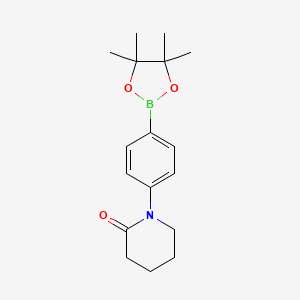

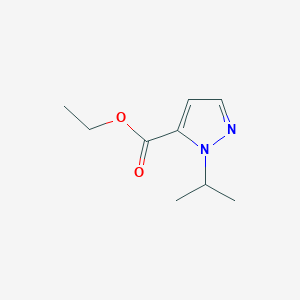

![molecular formula C8H15N3 B3071051 methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1007520-01-5](/img/structure/B3071051.png)

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Übersicht

Beschreibung

“Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” is a complex organic compound. It’s difficult to find exact information about this specific compound, but it seems to be related to a class of compounds known as imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving “methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” would depend on its exact molecular structure and the conditions under which the reactions take place. Imidazole compounds, for example, are known to exhibit both acidic and basic properties, and they can undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms, including compounds structurally related to methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, play a crucial role in the study of drug metabolism and the prediction of drug-drug interactions (DDIs). These inhibitors are used in vitro to understand the contribution of various CYP isoforms to drug metabolism, with selectivity being a critical factor in deciphering specific isoform involvement. The selectivity and potency of such inhibitors are essential in pharmaceutical research for determining the metabolic pathways of drugs and assessing potential DDIs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Heterocyclic Compound Synthesis

Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine and its derivatives serve as building blocks in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry, offering a wide spectrum of biological activities. The synthesis and medicinal significance of methyl-substituted pyrazoles highlight their potential in drug discovery and development, particularly in generating new leads with high efficacy and reduced microbial resistance (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Flavor Compounds in Foods

Compounds structurally related to methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, such as branched aldehydes, are significant for their role as flavor compounds in various foods. Understanding the production and breakdown pathways of these aldehydes from amino acids is essential for controlling the formation of desired levels of these compounds in food products, thereby enhancing flavor profiles (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

The exploration of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives demonstrates the potential of using bio-based compounds for synthesizing a wide range of materials, including surfactants and polymers. This approach not only supports sustainable development but also opens new avenues for the industrial application of nitrogen-containing bio-based compounds (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Wirkmechanismus

The mechanism of action of “methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” would depend on its intended use. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-propan-2-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)11-6-8(4-9-3)5-10-11/h5-7,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKRCMIJXKXOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

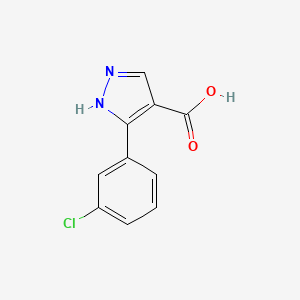

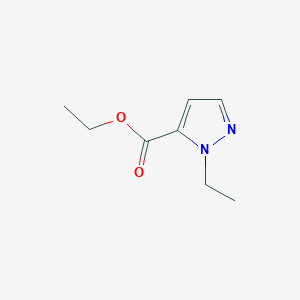

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

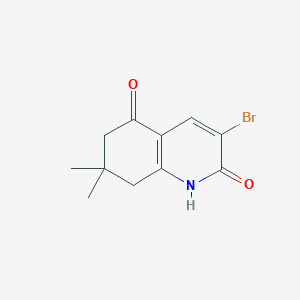

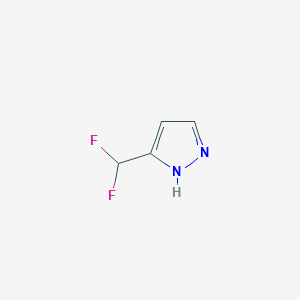

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

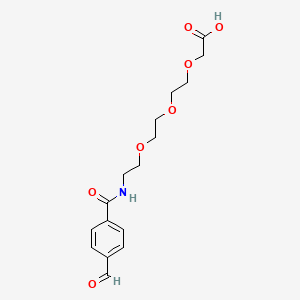

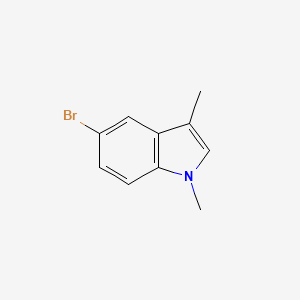

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)